Flavone

Catalog No.
S589537
CAS No.
525-82-6
M.F
C15H10O2
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flavone

CAS Number

525-82-6

Product Name

Flavone

IUPAC Name

2-phenylchromen-4-one

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C15H10O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H

InChI Key

VHBFFQKBGNRLFZ-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Phenyl-4H-1-benzopyran-4-one; 2-Phenyl-4H-chromen-4-one

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2

The exact mass of the compound Flavone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19028. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. It belongs to the ontological category of flavones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Flavone (2-phenyl-4H-chromen-4-one; CAS 525-82-6) is the unsubstituted core backbone of the flavonoid class of compounds. Unlike its widely available polyhydroxylated derivatives (such as quercetin, apigenin, or luteolin), flavone completely lacks hydroxyl or methoxyl substituents on its A, B, and C rings. This structural absence renders it highly lipophilic, chemically stable against direct phase II conjugation, and highly planar due to the conjugated C2-C3 double bond. In scientific procurement, flavone is primarily sourced not for direct biological activity, but as an essential baseline reference standard for mass spectrometry, a non-glucuronidated control in pharmacokinetic clearance assays, and a clean starting scaffold for the regioselective synthesis of custom halogenated or substituted flavonoid analogs [1].

Procuring a more common, substituted flavonoid (such as quercetin or apigenin) as a substitute for unsubstituted flavone fails in both analytical and synthetic workflows. In metabolic and ADME assays, hydroxylated flavonoids undergo rapid phase II metabolism—specifically UGT-mediated glucuronidation and sulfation—resulting in high clearance rates that obscure baseline pharmacokinetic modeling[1]. In structural biology and assay calibration, the presence of hydroxyl groups alters the dihedral angle between the chromone and B-rings via intramolecular hydrogen bonding, changing the molecule's planarity and protein-binding behavior [2]. Furthermore, in custom organic synthesis, using a pre-hydroxylated analog restricts regioselective functionalization, as the existing oxygen moieties dictate the electronic distribution and steric hindrance of the rings, preventing the controlled addition of halogens or novel functional groups.

Phase II Metabolism and Glucuronidation Clearance

In in vitro hepatocyte clearance assays, substituted flavones exhibit rapid phase II metabolism. For example, apigenin and luteolin demonstrate total glucuronidation/sulfation elimination rates of 73.6% and 54.6% of their initial concentrations, respectively, driven by UGT enzymes targeting their hydroxyl groups [1]. Unsubstituted flavone lacks these functional groups, completely bypassing direct UGT-mediated glucuronidation at the C5, C7, and C4′ positions [2].

Evidence DimensionDirect UGT-mediated glucuronidation clearance
Target Compound Data0% direct clearance via primary hydroxyl-glucuronidation (due to absence of -OH groups)
Comparator Or BaselineApigenin (73.6% elimination via glucuronidation/sulfation)
Quantified DifferenceComplete bypass of primary hydroxyl-targeted phase II conjugation
ConditionsPrimary cultured rat hepatocytes / human liver microsomes

This makes unsubstituted flavone an essential baseline control for isolating phase I metabolic pathways or evaluating the specific pharmacokinetic impact of added functional groups.

Lipophilicity and Partition Coefficient (LogP)

The absence of hydroxyl groups on the flavone backbone significantly alters its aqueous partitioning compared to common flavonoids. Experimental determinations of octanol-water partition coefficients show that polyhydroxylated flavonoids like quercetin have a LogP of 1.82 ± 0.32, while apigenin has a LogP of 2.85 [1]. Unsubstituted flavone maintains a higher baseline lipophilicity (LogP > 3.0), lacking the hydrophilic interactions provided by the 3, 5, 7, and 4' hydroxyl groups .

Evidence DimensionOctanol-water partition coefficient (LogP)
Target Compound DataLogP > 3.0 (highly lipophilic)
Comparator Or BaselineQuercetin (LogP = 1.82 ± 0.32)
Quantified DifferenceIncrease in LogP of >1.1 units
ConditionsExperimental octanol-water partitioning

Procuring flavone provides a highly membrane-permeable reference standard for cellular uptake assays where hydrophilic constraints must be eliminated.

Structural Planarity and Dihedral Angle

Flavone features a C2-C3 double bond that maintains a highly conjugated, near-planar structure, with the dihedral angle between the chromone moiety and the B ring measuring close to 0–20° [1]. In contrast, flavanone (which lacks the C2-C3 double bond) exhibits a saturated C-ring that deviates significantly from planarity, disrupting electronic conjugation [2].

Evidence DimensionInter-ring dihedral angle (planarity)
Target Compound Data0–20° (near-planar)
Comparator Or BaselineFlavanone (non-planar, saturated C-ring)
Quantified DifferenceRestoration of continuous electronic conjugation across the A, C, and B rings
ConditionsDensity functional theory (DFT) B3LYP/6-311++G(d,p) geometry optimization

This exact planarity is required for specific protein binding (e.g., human serum albumin subdomain IIA), making flavone the correct scaffold choice over flavanone for planar-dependent interaction models.

Analytical Baseline Standard for LC-MS/MS

Due to its lack of substituents, flavone (m/z 222.24) is used as a primary reference standard to establish baseline fragmentation rules in mass spectrometry. It allows analytical chemists to calibrate equipment without the complex neutral losses (e.g., 162 Da for hexosides, 152 Da for galloyl groups) that complicate the spectra of substituted flavonoids [1].

Pharmacokinetic and ADME Control Assays

Because it bypasses the rapid UGT-mediated glucuronidation that clears hydroxylated flavonoids (like apigenin and quercetin) from hepatocytes, flavone is procured as a stable, high-LogP control compound. It is used to isolate Phase I metabolic pathways and establish baseline membrane permeability in Caco-2 or in vitro liver models[2].

Scaffold for Regioselective Custom Synthesis

In industrial and medicinal chemistry, unsubstituted flavone is a critical starting material for synthesizing novel, non-natural flavonoid derivatives (such as 3-haloflavones). Using this clean scaffold prevents the steric hindrance and unwanted side reactions that occur when attempting to functionalize pre-hydroxylated natural extracts [3].

Physical Description

Solid

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

222.068079557 Da

Monoisotopic Mass

222.068079557 Da

Heavy Atom Count

17

LogP

3.56 (LogP)
3.56

Melting Point

100 °C

UNII

S2V45N7G3B

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

525-82-6

Wikipedia

Flavone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

General Manufacturing Information

4H-1-Benzopyran-4-one, 2-phenyl-: INACTIVE

Dates

Last modified: 08-15-2023
Ulanovskaya et al. Synthesis Enables Identification of the Cellular Target of Leucascandrolide A and Neopeltolide Nature Chemical Biology, doi: 10.1038/nchembio.94, published online 30 May 2008. http://www.nature.com/naturechemicalbiology

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